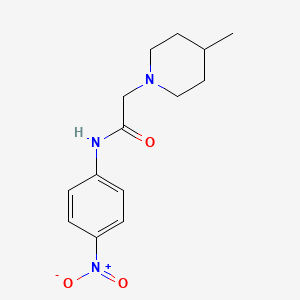![molecular formula C20H25NO3 B4138656 methyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4138656.png)
methyl 4-[(1-adamantylacetyl)amino]benzoate
Descripción general
Descripción
Methyl 4-[(1-adamantylacetyl)amino]benzoate, also known as MAAB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MAAB belongs to the class of adamantane-based compounds and has been found to possess anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The exact mechanism of action of methyl 4-[(1-adamantylacetyl)amino]benzoate is not fully understood. However, it has been proposed that methyl 4-[(1-adamantylacetyl)amino]benzoate exerts its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. methyl 4-[(1-adamantylacetyl)amino]benzoate has also been found to activate the adenosine A1 receptor, which may contribute to its analgesic effects.
In the field of oncology, methyl 4-[(1-adamantylacetyl)amino]benzoate has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase and by promoting apoptosis through the caspase-3 pathway.
Biochemical and Physiological Effects:
methyl 4-[(1-adamantylacetyl)amino]benzoate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that methyl 4-[(1-adamantylacetyl)amino]benzoate inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages. methyl 4-[(1-adamantylacetyl)amino]benzoate has also been found to exhibit analgesic effects in a mouse model of formalin-induced pain. In addition, methyl 4-[(1-adamantylacetyl)amino]benzoate has been found to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[(1-adamantylacetyl)amino]benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. methyl 4-[(1-adamantylacetyl)amino]benzoate has been found to exhibit potent anti-inflammatory, analgesic, and antitumor properties, which make it a promising candidate for further research. However, one limitation of methyl 4-[(1-adamantylacetyl)amino]benzoate is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular targets of methyl 4-[(1-adamantylacetyl)amino]benzoate and its downstream signaling pathways.
Direcciones Futuras
There are several future directions for research on methyl 4-[(1-adamantylacetyl)amino]benzoate. One direction is to investigate the molecular targets of methyl 4-[(1-adamantylacetyl)amino]benzoate and its downstream signaling pathways. This will provide a better understanding of the mechanism of action of methyl 4-[(1-adamantylacetyl)amino]benzoate and may lead to the development of more potent analogs. Another direction is to investigate the pharmacokinetics and pharmacodynamics of methyl 4-[(1-adamantylacetyl)amino]benzoate in animal models. This will provide important information on the absorption, distribution, metabolism, and excretion of methyl 4-[(1-adamantylacetyl)amino]benzoate in vivo. Finally, further studies are needed to investigate the potential therapeutic applications of methyl 4-[(1-adamantylacetyl)amino]benzoate in various disease models, such as inflammatory diseases and cancer.
Aplicaciones Científicas De Investigación
Methyl 4-[(1-adamantylacetyl)amino]benzoate has been found to possess potential therapeutic applications in various scientific research fields. In the field of medicinal chemistry, methyl 4-[(1-adamantylacetyl)amino]benzoate has been studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. methyl 4-[(1-adamantylacetyl)amino]benzoate has also been found to exhibit analgesic effects in a mouse model of formalin-induced pain.
In the field of oncology, methyl 4-[(1-adamantylacetyl)amino]benzoate has been studied for its antitumor properties. It has been found to inhibit the growth of various cancer cell lines such as human breast cancer (MCF-7), human liver cancer (HepG2), and human colon cancer (HCT116) cells. methyl 4-[(1-adamantylacetyl)amino]benzoate has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Propiedades
IUPAC Name |
methyl 4-[[2-(1-adamantyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-24-19(23)16-2-4-17(5-3-16)21-18(22)12-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCDOLIIUSOBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylamino)propyl]-4-methoxy-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4138576.png)
![2-(4-chloro-3-methylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4138583.png)
![2-{2-bromo-6-methoxy-4-[(methylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B4138591.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4138593.png)

![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4138608.png)
![N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B4138612.png)


![N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide](/img/structure/B4138637.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4138638.png)
![1'-amino-1-benzyl-5'H-spiro[piperidine-4,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B4138644.png)
![2-(1-adamantyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4138661.png)
![1-(2-fluorophenyl)-4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4138664.png)